molecular formula C22H27FO4 B13424152 9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid CAS No. 2412496-00-3

9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid

Cat. No.: B13424152
CAS No.: 2412496-00-3
M. Wt: 374.4 g/mol
InChI Key: FYDLRSCAKMBCGV-MFDZNXEESA-N
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Description

9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is likely to have applications in medicinal chemistry, particularly in the development of anti-inflammatory or immunosuppressive drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid typically involves multiple steps, starting from a suitable steroid precursor. Common steps may include:

    Fluorination: Introduction of the fluorine atom at the 9th position.

    Hydroxylation: Introduction of the hydroxyl group at the 11beta position.

    Methylation: Introduction of the methyl group at the 16beta position.

    Oxidation: Formation of the 3-oxo group.

    Formation of the triene structure: Introduction of double bonds at the 1,4, and 17(20) positions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, specific solvents, and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the oxo group or double bonds.

    Substitution: Halogenation or other substitution reactions could modify the fluorine or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing other steroid derivatives.

    Study of Reaction Mechanisms: Understanding the reactivity and stability of fluorinated steroids.

Biology

    Receptor Binding Studies: Investigating binding affinity to steroid receptors.

    Metabolic Pathways: Studying the metabolism and biotransformation of fluorinated steroids.

Medicine

    Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.

    Immunosuppressive Agents: Possible applications in treating autoimmune diseases.

Industry

    Pharmaceutical Manufacturing: Used in the production of steroid-based medications.

    Agriculture: Potential use in veterinary medicine or as growth promoters.

Mechanism of Action

The mechanism of action for 9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid would likely involve binding to specific steroid receptors in the body. This binding can modulate gene expression and protein synthesis, leading to anti-inflammatory or immunosuppressive effects. The fluorine atom may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: A synthetic steroid with potent anti-inflammatory effects.

    Prednisolone: Another synthetic steroid used for its anti-inflammatory and immunosuppressive properties.

    Betamethasone: Similar in structure and function, used in various inflammatory conditions.

Uniqueness

9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid is unique due to its specific fluorination and methylation patterns, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other steroids.

Properties

CAS No.

2412496-00-3

Molecular Formula

C22H27FO4

Molecular Weight

374.4 g/mol

IUPAC Name

(2E)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]acetic acid

InChI

InChI=1S/C22H27FO4/c1-12-8-17-15-5-4-13-9-14(24)6-7-21(13,3)22(15,23)18(25)11-20(17,2)16(12)10-19(26)27/h6-7,9-10,12,15,17-18,25H,4-5,8,11H2,1-3H3,(H,26,27)/b16-10+/t12-,15-,17-,18-,20+,21-,22-/m0/s1

InChI Key

FYDLRSCAKMBCGV-MFDZNXEESA-N

Isomeric SMILES

C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C/C(=O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=CC(=O)O)C)O)F)C

Origin of Product

United States

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